molecular formula C15H9FO6 B6410278 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261977-69-8

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6410278
CAS RN: 1261977-69-8
M. Wt: 304.23 g/mol
InChI Key: ZCMACABEEFFZHO-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid (abbreviated as 3,5-DCFBA) is a chemical compound that is widely studied and used in the laboratory. It is composed of a benzene ring with two carboxylic acid groups and a fluorine atom attached to the fourth position. 3,5-DCFBA is a relatively new compound, first synthesized in the early 2000s. Since then, it has become an important reagent in organic synthesis and is widely used in various research applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is known that the carboxylic acid groups of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% are able to react with various molecules, forming new bonds and creating new compounds. Additionally, the fluorine atom is able to participate in a variety of reactions, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it is known that the compound is not toxic and does not have any known side effects. Additionally, it has been shown to have some anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% in lab experiments is its high reactivity. It is able to react quickly and efficiently with a variety of molecules, making it a useful reagent for organic synthesis. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for the use of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%. One potential direction is the development of new compounds based on the structure of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts and in the synthesis of new drugs and medicines. Finally, it could be used in the development of new imaging techniques, such as fluorescence-based imaging.

Synthesis Methods

The synthesis of 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% involves a two-step process. The first step is the synthesis of 3,5-dicarboxyphenyl bromide, which is done by reacting 3,5-dichlorophenol with bromine in acetic acid. The second step is the fluorination of the 3,5-dicarboxyphenyl bromide, which is done by reacting it with potassium fluoride in acetic acid.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is widely used in various research applications. It has been used in the synthesis of various heterocyclic compounds and has been used as a building block for more complex molecules. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of dyes and pigments. Additionally, it has also been used in the synthesis of organic catalysts and in the development of new materials.

properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMACABEEFFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691881
Record name 6'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid

CAS RN

1261977-69-8
Record name [1,1′-Biphenyl]-3,3′,5-tricarboxylic acid, 6′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261977-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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